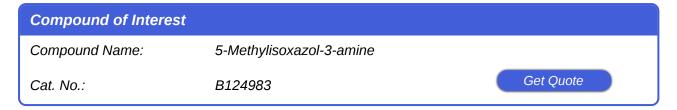


Application Notes and Protocols: Synthesis of Sulfamethoxazole from 5-Methylisoxazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole is a prominent bacteriostatic antibiotic belonging to the sulfonamide class. It is frequently used in combination with trimethoprim to treat a range of bacterial infections, including those affecting the urinary tract and respiratory system.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of sulfamethoxazole, commencing with the key starting material, **5-methylisoxazol-3-amine**. The synthetic route described herein is a well-established two-step process involving an initial condensation reaction followed by a hydrolysis step.

Overall Synthesis Scheme

The synthesis of sulfamethoxazole is achieved through the following two primary stages:

- Condensation: **5-Methylisoxazol-3-amine** undergoes a condensation reaction with pacetamidobenzenesulfonyl chloride. This reaction forms the N-acetylated intermediate of sulfamethoxazole, which is N-(4-(N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide.
- Hydrolysis (Deacetylation): The acetyl protecting group on the intermediate is subsequently removed via alkaline hydrolysis to yield the final active pharmaceutical ingredient, sulfamethoxazole.



Experimental Protocols Materials and Methods

Reagents and Solvents:

- 5-Methylisoxazol-3-amine
- p-Acetamidobenzenesulfonyl chloride
- Pyridine (anhydrous)
- 4-(Dimethylamino)pyridine (DMAP)
- · Ethyl acetate
- Heptane
- 1 M Hydrochloric acid (HCl)
- Sodium sulfate (anhydrous)
- 10% Sodium hydroxide (NaOH) solution
- Glacial acetic acid
- Distilled or deionized water
- Methanol
- Dichloromethane (DCM)

Equipment:

- Standard laboratory glassware (round-bottom flasks, beakers, etc.)
- Magnetic stirrer with heating capabilities
- Reflux condenser



- Separatory funnel
- Rotary evaporator
- Flash column chromatography system
- Suction filtration apparatus (Büchner funnel, filter flask)
- pH indicator strips or a calibrated pH meter
- Analytical balance
- Melting point apparatus
- Thin-Layer Chromatography (TLC) plates and chamber
- High-Performance Liquid Chromatography (HPLC) system

Synthesis of p-Acetamidobenzenesulfonyl Chloride (Precursor)

A common precursor, p-acetamidobenzenesulfonyl chloride, can be synthesized from acetanilide.

Procedure:

- In a flask equipped for mechanical stirring and situated in a cooling bath, place chlorosulfonic acid.
- While maintaining a temperature of approximately 15°C, gradually add acetanilide. This reaction generates a significant amount of hydrogen chloride gas and must be conducted within a certified fume hood.
- Upon completion of the addition, the mixture is heated to 60°C for two hours.
- The reaction mixture is then carefully poured over a stirred ice-water slurry to quench the excess chlorosulfonic acid.



 The resulting solid precipitate, p-acetamidobenzenesulfonyl chloride, is collected via suction filtration and washed with cold water. For many applications, this crude product is of sufficient purity for the subsequent step.

Step 1: Synthesis of N-(4-(N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide (Acetylsulfamethoxazole)

This protocol details the condensation of **5-methylisoxazol-3-amine** with pacetamidobenzenesulfonyl chloride.

Procedure:[3]

- To a dry round-bottom flask, add 4-acetamidobenzene-1-sulfonyl chloride (4.27 mmol) and 5-methylisoxazol-3-amine (4.49 mmol).
- Dissolve the reactants in anhydrous pyridine (10 mL) and add a catalytic quantity of 4-(Dimethylamino)pyridine (DMAP) (0.21 mmol).
- Allow the mixture to stir at room temperature for a duration of 12 hours.
- Following the reaction period, remove the pyridine solvent using a rotary evaporator.
- The resulting residue is then diluted with water and the product is extracted into ethyl acetate.
- The combined organic phases are washed sequentially with water and 1 M aqueous HCl.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by flash column chromatography, eluting with a gradient of heptane to ethyl acetate (50-100%), to yield the pure acetylated intermediate.

Step 2: Synthesis of Sulfamethoxazole (Hydrolysis of the Intermediate)



The final step involves the removal of the acetyl group to produce sulfamethoxazole.

Procedure:[1][4]

- In a round-bottom flask, dissolve N-(4-(N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide (3.4 g, 11.5 mmol) in 15 mL of a 10% aqueous solution of sodium hydroxide.[1]
- The solution is stirred and heated to 80°C for 1 hour.[1] Alternatively, heating can be conducted on a steam bath at 94-97°C for the same duration.[4]
- After heating, the reaction mixture is cooled to room temperature.
- The solution is then neutralized to a pH of 6 using glacial acetic acid, which will induce the precipitation of the product.[1]
- To maximize the recovery of the precipitate, the mixture is further cooled in an ice bath for 30 minutes.[4]
- The solid product is collected by suction filtration and washed thoroughly with cold water.
- The purified sulfamethoxazole is then dried under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Reaction Parameters



Parameter	Step 1: Condensation[3]	Step 2: Hydrolysis[1]
Primary Reactants	5-Methylisoxazol-3-amine, p- Acetamidobenzenesulfony I chloride	Acetylsulfamethoxazole, 10% NaOH
Solvent	Anhydrous Pyridine	Water
Catalyst	DMAP	Not Applicable
Reaction Temperature	Room Temperature	80°C
Reaction Duration	12 hours	1 hour

| Reported Yield | 59% | 96% |

Table 2: Product Characterization Data

Analysis	Acetylsulfamethoxazole[3]	Sulfamethoxazole[1]
Melting Point	Not Reported	167-169°C
TLC (Rf)	Not Reported	0.39 (6% Methanol in DCM)
HPLC Purity	Not Reported	>99%
¹H NMR	δ 11.30, 10.35, 7.79-7.73, 6.12, 2.29, 2.07 ((CD ₃) ₂ SO)	δ 7.54, 6.63, 6.08, 2.30 (CD ₃ OD)

| Mass Spec (m/z) | ESI-MS [M+H]+: 296.06 | FAB-MS [MH]+: 254 |

Visualizations Experimental Workflow



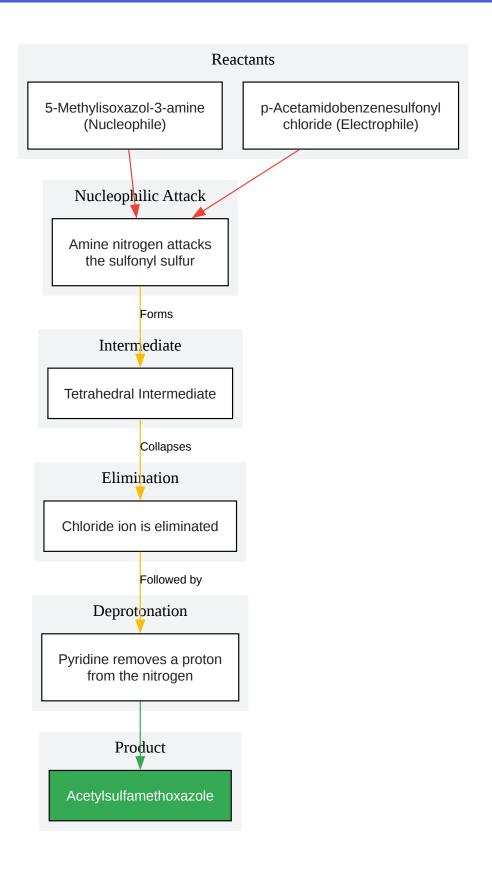


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Caption: Workflow for the synthesis of sulfamethoxazole.

Reaction Mechanism: Condensation Step





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Caption: Mechanism of the condensation reaction.



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